An In-Depth Technical Guide to 6-(4-Fluorophenyl)pyridin-2-ol: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 6-(4-Fluorophenyl)pyridin-2-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(4-Fluorophenyl)pyridin-2-ol. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information from analogous structures and established chemical principles to offer a robust resource for researchers. The guide covers a plausible synthetic route, predicted physicochemical properties, expected spectroscopic characteristics, and an exploration of the therapeutic potential based on the well-documented activities of the 6-aryl-2-pyridone scaffold. This document is intended to serve as a foundational tool for scientists interested in the exploration and development of novel pyridinone-based compounds.
Introduction: The Significance of the 6-Aryl-2-Pyridone Scaffold
The 2-pyridone motif is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a hydrogen bond donor and acceptor, as well as its favorable physicochemical properties such as metabolic stability and aqueous solubility.[1] The introduction of an aryl group at the 6-position of the pyridinone ring gives rise to the 6-aryl-2-pyridone class of compounds, which has demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The fluorine atom, a bioisostere of the hydrogen atom, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity. The subject of this guide, 6-(4-Fluorophenyl)pyridin-2-ol, combines the promising 6-aryl-2-pyridone core with the beneficial effects of fluorine substitution, making it a compound of significant interest for drug discovery and development.
Molecular Structure and Physicochemical Properties
6-(4-Fluorophenyl)pyridin-2-ol is a heterocyclic organic compound with the chemical formula C₁₁H₈FNO.[3] Its molecular weight is 189.19 g/mol .[3]
Table 1: Physicochemical Properties of 6-(4-Fluorophenyl)pyridin-2-ol
| Property | Value | Source |
| CAS Number | 1111111-04-6 | [3] |
| Molecular Formula | C₁₁H₈FNO | [3] |
| Molecular Weight | 189.19 g/mol | [3] |
| Monoisotopic Mass | 189.058992 g/mol | Predicted |
| XlogP (predicted) | 1.8 | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For 6-(4-Fluorophenyl)pyridin-2-ol, this equilibrium is depicted below. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In general, the pyridone tautomer is favored in polar solvents and in the solid state.[3]
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Synthesis of 6-(4-Fluorophenyl)pyridin-2-ol: A Proposed Experimental Protocol
Synthetic Strategy Overview
Caption: Proposed two-step synthesis of 6-(4-Fluorophenyl)pyridin-2-ol.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[4] In this proposed synthesis, 2-bromo-6-methoxypyridine is coupled with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxypyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
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Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
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Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-(4-fluorophenyl)-2-methoxypyridine.
Step 2: Demethylation
The final step involves the cleavage of the methyl ether to yield the desired pyridin-2-ol. This can be achieved using various demethylating agents. Boron tribromide (BBr₃) is a common and effective reagent for this transformation. Alternatively, for a milder approach, L-selectride has been shown to chemoselectively demethylate methoxypyridines.[5]
Experimental Protocol (using BBr₃):
-
Dissolve the 6-(4-fluorophenyl)-2-methoxypyridine (1.0 eq) obtained from Step 1 in a dry, inert solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-(4-fluorophenyl)pyridin-2-ol.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for 6-(4-Fluorophenyl)pyridin-2-ol are not widely published, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and fluorophenyl rings. The pyridone tautomer would also exhibit a broad singlet for the N-H proton. The protons on the pyridine ring will appear as doublets and a triplet, with coupling constants typical for a trisubstituted pyridine. The protons on the 4-fluorophenyl ring will appear as a pair of doublets (or a multiplet) due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 11 distinct signals. The carbonyl carbon of the pyridone tautomer is expected to appear significantly downfield (around 160-170 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. For the pyridone tautomer, a strong absorption band corresponding to the C=O stretch is expected in the region of 1640-1680 cm⁻¹. A broad absorption band in the region of 3000-3400 cm⁻¹ would indicate the N-H stretch. The C-F stretching vibration is anticipated to appear in the 1200-1250 cm⁻¹ region.[6]
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 189.0590, corresponding to the molecular formula C₁₁H₈FNO. Fragmentation patterns would likely involve the loss of CO from the pyridone ring.
Reactivity Profile
The reactivity of 6-(4-Fluorophenyl)pyridin-2-ol is governed by the interplay of its functional groups and the aromatic system.
-
Ambident Nucleophilicity: The pyridone tautomer is an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms. Alkylation and acylation reactions can occur at either of these positions, with the regioselectivity being influenced by the reaction conditions (e.g., base, solvent, and electrophile).
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl/oxo group can influence the regioselectivity of such reactions.
-
Reactions at the Hydroxyl/Amide Group: The hydroxyl group of the pyridinol form can undergo typical alcohol reactions, while the N-H of the pyridone form can be deprotonated to form an anion, which can then participate in various nucleophilic reactions.
Potential Biological and Pharmacological Activities
While no specific biological studies have been reported for 6-(4-Fluorophenyl)pyridin-2-ol, the broader class of 6-aryl-2-pyridones exhibits a wide range of pharmacological activities, suggesting that this compound could be a valuable lead for drug discovery.
Caption: Documented biological activities of the 6-aryl-2-pyridone scaffold.
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Anticancer Activity: Many 6-aryl-2-pyridone derivatives have been reported to possess potent antiproliferative activity against various cancer cell lines.[1][7] Mechanisms of action include the inhibition of key cellular targets such as protein kinases and tubulin polymerization.[4] The presence of the 4-fluorophenyl group in the target molecule may enhance its binding to target proteins and improve its pharmacokinetic profile.
-
Antimicrobial Activity: The 2-pyridone core is found in several natural products with antimicrobial properties. Synthetic derivatives have also shown promising activity against a range of bacteria and fungi.[2]
-
Anti-inflammatory Effects: Some pyridinone derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
6-(4-Fluorophenyl)pyridin-2-ol is a molecule of considerable interest, combining the privileged 6-aryl-2-pyridone scaffold with a fluorine substituent. While specific experimental data is sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential biological activities based on established chemical principles and data from analogous compounds. Future research should focus on the experimental validation of the proposed synthetic route, full characterization of the compound's physicochemical and spectroscopic properties, and a thorough investigation of its pharmacological profile. Such studies will be crucial in unlocking the full potential of 6-(4-Fluorophenyl)pyridin-2-ol as a lead compound in drug discovery.
References
-
Synthesis of 2-pyridones. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(54), 35075-35096.
- Magedov, I. V., Manpadi, M., Ogasawara, M. A., Dhawan, A. S., Rogelj, S., Van slambrouck, S., ... & Kornienko, A. (2008). Structural simplification of bioactive natural products with multicomponent synthesis. 2. Antiproliferative and antitubulin activities of pyrano [3, 2-c] pyridones and pyrano [3, 2-c] quinolones. Journal of medicinal chemistry, 51(10), 2944-2955.
- Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069.
- Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025). ACS Omega.
- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044.
- Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2020). Journal of Medicinal Chemistry, 63(3), 1100-1114.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Beilstein Journal of Organic Chemistry, 16, 1846-1853.
- (PDF) of Some New Synthesized 6-Phenyl Pyridine Derivatives. (2025).
- (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025).
- The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. (1956). Acta Chemica Scandinavica, 10, 1048-1053.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
- N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. (2020). Chemical Science, 11(31), 8168-8174.
- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry.
- Chemoselective Demethylation of Methoxypyridine. (2000). Chemical and Pharmaceutical Bulletin, 48(11), 1733-1735.
Sources
- 1. PubChemLite - 6-(4-fluorophenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (C13H9FN2O) [pubchemlite.lcsb.uni.lu]
- 2. tsijournals.com [tsijournals.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
